molecular formula C17H26BFO2 B13648492 [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid

[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid

Cat. No.: B13648492
M. Wt: 292.2 g/mol
InChI Key: VCEGVLTZIQBLBQ-UHFFFAOYSA-N
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Description

[4-[(3S,4S)-3-Fluoro-4-pentylcyclohexyl]phenyl]boronic acid is a boronic acid derivative featuring a stereochemically defined cyclohexyl substituent. The cyclohexane ring is substituted with a fluorine atom at the 3-position and a pentyl chain at the 4-position, both in the (S,S)-configuration. The boronic acid group (-B(OH)₂) enables conjugation with aromatic systems, while the fluorinated cyclohexyl-pentyl moiety enhances lipophilicity and may influence metabolic stability .

Properties

Molecular Formula

C17H26BFO2

Molecular Weight

292.2 g/mol

IUPAC Name

[4-(3-fluoro-4-pentylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C17H26BFO2/c1-2-3-4-5-14-6-7-15(12-17(14)19)13-8-10-16(11-9-13)18(20)21/h8-11,14-15,17,20-21H,2-7,12H2,1H3

InChI Key

VCEGVLTZIQBLBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(C(C2)F)CCCCC)(O)O

Origin of Product

United States

Preparation Methods

Stereoselective Preparation of Fluorinated Cyclohexane Intermediate

A critical intermediate is (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane carboxylate, which can be prepared as follows:

  • Starting from (R)-cyclohexene-3-carboxylic acid, the compound undergoes bromination using dibromohydantoin in dichloromethane at temperatures below 30 °C.
  • The reaction is performed with S-phenethylamine as a resolving agent to achieve stereochemical purity.
  • After reaction completion, the mixture is washed with sodium sulfite and citric acid solutions, solvent removed, and crystallized from isopropanol.
  • The yield of the brominated intermediate (formula B0-1) is approximately 93% (257.2 g from 170 g starting acid).

This intermediate is then subjected to ring opening, fluorination, and ring closure steps to yield the desired fluorinated cyclohexane structure.

Installation of Boronic Acid Moiety on Phenyl Ring

The phenylboronic acid group is commonly introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using boronic acid derivatives such as 4-trimethylsilylethynyl-phenylboronic acid.

  • A representative reaction involves the coupling of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)-benzene with 4-trimethylsilylethynyl-phenylboronic acid in the presence of potassium carbonate and palladium dichloride catalyst.
  • The reaction is conducted in a mixture of acetone and water under argon at ambient temperature (~20 °C) for 10 hours.
  • Post-reaction work-up includes extraction, drying, and chromatographic purification.
  • The isolated yield for such coupling reactions is around 58%.

Such coupling strategies are adaptable for attaching the boronic acid group to the fluorinated cyclohexyl-phenyl intermediate.

Summary Table of Key Reaction Conditions and Yields

Step Reaction Type Key Reagents Solvent Temperature Time Yield Notes
1 Bromination and Resolution (R)-cyclohexene-3-carboxylic acid, dibromohydantoin, S-phenethylamine Dichloromethane 15-30 °C Until completion 93% Produces brominated intermediate B0-1
2 Ring opening, fluorination, ring closure Various reagents (not fully detailed) Not specified Not specified Not specified Not specified Converts brominated intermediate to fluorinated cyclohexane
3 Palladium-catalyzed cross-coupling 4-trimethylsilylethynyl-phenylboronic acid, potassium carbonate, PdCl2 Acetone/water 20 °C 10 h 58% Suzuki-type coupling to install boronic acid

Additional Notes on Stereochemistry and Industrial Suitability

  • The stereochemistry of the cyclohexyl ring is controlled through resolution and selective reactions, ensuring the (3S,4S) configuration.
  • The described synthetic route is reported as suitable for industrial scale due to the use of common reagents and manageable reaction conditions.
  • Solid forms of intermediates are isolated to facilitate handling and purification.
  • The fluorination step is critical and involves ring-opening and ring-closing sequences to install the fluorine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Scientific Research Applications

Chemistry: In chemistry, [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical assays.

Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a precursor for drug development, particularly in designing molecules that can modulate specific biological pathways.

Industry: In industrial applications, [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other molecules makes it useful in material science.

Mechanism of Action

The mechanism of action of [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate enzyme activity and cellular processes. This interaction is crucial for its applications in biochemical assays and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Solubility

Cyclohexyl-Substituted Analogs

[4-(4-Butylcyclohexyl)phenyl]boronic Acid (CAS 516510-90-0)

  • Structure : Similar cyclohexyl-phenyl backbone but lacks fluorine and has a shorter alkyl chain (butyl vs. pentyl).
  • Properties :
  • Lower lipophilicity (LogP = 2.83) compared to the pentyl analog.

[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid Structure: Contains a methoxyethyl-phenoxy group instead of cyclohexyl substituents. Biological Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) with IC₅₀ values comparable to trichostatin A. The polar methoxy group improves aqueous solubility, enabling in vitro efficacy at low concentrations (1 µM) .

Halogen- and Trifluoromethoxy-Substituted Analogs

[4-Chloro-3-(trifluoromethoxy)phenyl]boronic Acid (CAS 902757-07-7)

  • Structure : Combines chlorine and trifluoromethoxy groups, creating strong electron-withdrawing effects.
  • Reactivity : Halogens enhance electrophilicity, but bulky substituents may hinder transmetallation in cross-coupling reactions. Similar compounds show moderate conversion rates (e.g., 75% with 4-chlorophenyl boronic acid in Suzuki reactions) .

[4-(Trifluoromethoxy)phenoxy]phenylboronic Acid (CAS 958457-41-5) Structure: Trifluoromethoxy group increases lipophilicity and metabolic resistance. Hazards: High hydrophobicity correlates with precipitation in biological media, limiting in vitro utility .

Antiproliferative Effects
  • Pyren-1-yl Boronic Acid (Compound 3) and [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (Compound 2) :
    • Both compounds exhibited precipitation in RPMI medium, rendering reliable IC₅₀ measurements unfeasible.
    • Poor solubility linked to bulky aromatic systems, suggesting that alkyl-cyclohexyl groups (as in the target compound) may offer a balance between lipophilicity and solubility .
Tubulin Polymerization Inhibitors
  • Boronic Acid-Containing cis-Stilbenes (e.g., Compound 13c) :
    • Replacing hydroxyl with boronic acid in combretastatin analogs resulted in IC₅₀ = 0.48–2.1 µM against cancer cell lines.
    • The boronic acid group enhances binding to tubulin, but bulky substituents (e.g., cyclohexyl) may further modulate affinity .

Electronic and Steric Effects in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs) :

    • 4-Chlorophenyl Boronic Acid : Achieved 75% conversion in Suzuki couplings due to slowed transmetallation from EWG effects .
    • 4-Formylphenyl Boronic Acid : Further reduced reactivity (63% conversion), highlighting the trade-off between electronic activation and steric hindrance .
  • Target Compound :

    • The fluorinated cyclohexyl group may act as a moderate EWG, while the pentyl chain introduces steric bulk. Predicted reactivity lies between phenyl boronic acid (98% conversion) and 4-chlorophenyl analogs.

Biological Activity

[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid is a boronic acid derivative notable for its unique structural features, including a phenyl group linked to a boron atom and a cyclohexyl ring with a fluorine atom and a pentyl chain. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

  • Molecular Formula : C17H26BFO2
  • Molecular Weight : 292.2 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 415.7 ± 55.0 °C at 760 mmHg
  • Flash Point : 205.2 ± 31.5 °C

Boronic acids are known to form reversible covalent bonds with diols, which allows them to interact with various biomolecules, including enzymes and receptors. The specific interactions of [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid can be studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to elucidate its binding affinities and mechanisms of action.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar compounds decrease the viability of prostate cancer cells while maintaining the viability of healthy cells. In one study, compounds B5 and B7 reduced cancer cell viability to 33% and 44% at concentrations of 5 µM, respectively, while healthy cells remained largely unaffected .

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

Antimicrobial Activity

Boronic acids have also demonstrated antimicrobial properties against various microorganisms. In studies evaluating the growth inhibition zones of different boronic compounds against Staphylococcus aureus, inhibition zones ranged from 7 mm to 13 mm depending on the specific compound tested . This suggests potential applications in treating antibiotic-resistant bacterial infections.

Enzyme Inhibition

The ability of boronic acids to inhibit enzymes such as lipases has been well-documented. This property can disrupt epithelial barrier functions, enhancing the absorption of active agents in topical applications. Additionally, certain boronic acids have been shown to act as beta-lactamase inhibitors, making them effective against beta-lactam antibiotic-resistant bacteria due to mutations in porin channels .

Case Studies

  • Prostate Cancer Cell Study
    A study conducted on PC-3 human prostate cancer cells revealed that treatment with boronic compounds led to notable cytotoxic effects while preserving healthy fibroblast cell lines (L929). This duality highlights the therapeutic potential of these compounds in selectively targeting cancer cells without harming normal tissues .
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial activity of boronic acid derivatives against a range of pathogens, including Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting their utility in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid, and how are reaction conditions optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized intermediates. For analogous boronic acids, reaction conditions include:

  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., SPhos) .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Key characterization :

  • ¹H/¹³C NMR : Peaks for the cyclohexyl group (δ ~1.2–2.5 ppm) and fluorine coupling (³JHF splitting) .
  • Mass spectrometry : Molecular ion confirmation via HRMS or MALDI-TOF .
Example Reaction Parameters (Analogous Compounds)
Substrate
4-(Methylthio)phenyl boronic acid
4-(Methoxycarbonyl)phenyl boronic acid

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm). Fluorine substituents cause splitting patterns (e.g., δ ~4.5–5.5 ppm for C-F) .
    • ¹³C NMR : Confirm boronic acid moiety (δ ~30–35 ppm for B-O bonds) and cyclohexyl carbons .
  • Mass Spectrometry : Exact mass matching (e.g., [M+H]⁺ or [M−H]⁻) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Advanced Questions

Q. How do the stereochemistry (3S,4S) and substituents (fluoro, pentyl) influence the reactivity of this boronic acid in cross-coupling reactions?

  • Steric Effects : The trans-4-pentylcyclohexyl group creates steric hindrance, reducing coupling efficiency with bulky substrates. Optimize by using smaller ligands (e.g., XPhos) or elevated temperatures .
  • Electronic Effects : The 3-fluoro substituent increases electrophilicity of the boron atom, enhancing reactivity in Suzuki-Miyaura couplings. However, fluorine’s electron-withdrawing nature may reduce nucleophilic attack in certain conditions .
  • Stereochemical Impact : The (3S,4S) configuration affects spatial orientation, influencing diastereoselectivity in chiral product synthesis. Computational modeling (DFT) can predict transition-state geometries .

Q. How can researchers resolve contradictions in reported reaction yields when using this boronic acid in Pd-catalyzed reactions?

Contradictions often arise from:

  • Catalyst-Ligand Mismatch : Test combinations (e.g., Pd(OAc)₂ with SPhos vs. XPhos) .
  • Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may deactivate catalysts. Compare with THF or toluene .
  • Oxygen Sensitivity : Use rigorous degassing or radical scavengers (e.g., BHT) to mitigate boronic acid oxidation .

Q. Example Troubleshooting Table :

IssueSolutionReference
Low yield with aryl chloridesSwitch to PdCl₂(Amphos) and K₃PO₄ base
Side-product formationAdd molecular sieves to absorb water

Q. What strategies optimize the stability of this boronic acid in aqueous conditions for biological assays?

  • pH Control : Maintain pH 7.4–8.5 to prevent boronate ester hydrolysis .
  • Protecting Groups : Use pinacol ester derivatives during storage; regenerate boronic acid in situ via hydrolysis .
  • Temperature : Store at −20°C under argon to minimize decomposition .

Q. Binding Studies :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biomolecules (e.g., glycoproteins) .

Q. How can computational methods predict the electronic and steric effects of this compound’s substituents?

  • Density Functional Theory (DFT) : Calculate bond angles, charge distribution, and frontier molecular orbitals to predict reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors to guide drug design .

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